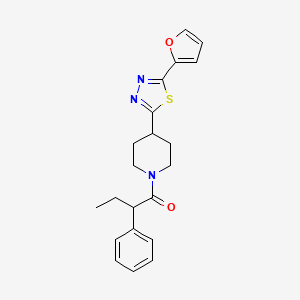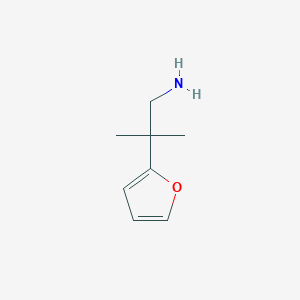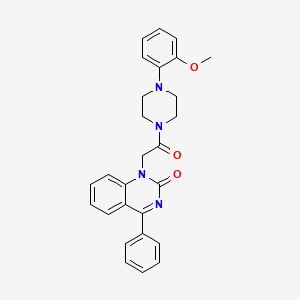
2-(3-hydroxypiperidin-3-yl)-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(3-hydroxypiperidin-3-yl)-N-methylacetamide” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of extensive research . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .Molecular Structure Analysis
The molecular structure of piperidine derivatives, including “this compound”, can be confirmed by elemental analyses and spectroscopic methods such as FT-IR, 1H-NMR, and 13C-NMR .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can be analyzed using various techniques. For instance, FT-IR spectroscopy can provide information about functional groups present in the molecule .作用機序
The mechanism of action of 2-(3-hydroxypiperidin-3-yl)-N-methylacetamide is not fully understood, but it is believed to act as a competitive inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine in the nervous system. By inhibiting acetylcholinesterase, this compound increases the concentration of acetylcholine, which can lead to enhanced neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, the enhancement of acetylcholine concentration, and the modulation of cholinergic neurotransmission. This compound has also been shown to have potential use as a therapeutic agent for the treatment of Alzheimer's disease, due to its ability to inhibit acetylcholinesterase activity.
実験室実験の利点と制限
One advantage of using 2-(3-hydroxypiperidin-3-yl)-N-methylacetamide in lab experiments is its ability to selectively inhibit acetylcholinesterase activity, which can be useful in studying cholinergic neurotransmission. Additionally, this compound is relatively easy to synthesize and can be purified using various techniques. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 2-(3-hydroxypiperidin-3-yl)-N-methylacetamide, including the synthesis of new piperidine derivatives with enhanced therapeutic potential, the development of new imaging agents using this compound as a ligand, and the study of this compound's potential use in other neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, this compound is a promising chemical compound that has potential use in various scientific research applications. Its ability to selectively inhibit acetylcholinesterase activity and enhance cholinergic neurotransmission makes it a valuable tool for studying the nervous system. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
2-(3-hydroxypiperidin-3-yl)-N-methylacetamide can be synthesized using different methods, including the reaction of N-methyl-3-piperidone with hydroxylamine hydrochloride, followed by the reaction with acetic anhydride. Another method involves the reaction of N-methyl-3-piperidone with hydroxylamine-O-sulfonic acid, followed by the reaction with acetic anhydride. Both methods result in the formation of this compound, which can be purified using various techniques, such as recrystallization or column chromatography.
科学的研究の応用
2-(3-hydroxypiperidin-3-yl)-N-methylacetamide has been used in various scientific research applications, including as a ligand for the synthesis of radiolabeled compounds for imaging studies. This compound has also been used as a building block for the synthesis of other piperidine derivatives, which have potential use as therapeutic agents. Additionally, this compound has been used as a reagent for the synthesis of chiral compounds, which have applications in the pharmaceutical industry.
Safety and Hazards
特性
IUPAC Name |
2-(3-hydroxypiperidin-3-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-9-7(11)5-8(12)3-2-4-10-6-8/h10,12H,2-6H2,1H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKKKWPDEQCRMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1(CCCNC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2950597.png)

![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2950601.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2950605.png)
![2,4-dimethoxy-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2950606.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2950608.png)
![1,3,5-trimethyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1H-pyrazole-4-sulfonamide](/img/structure/B2950609.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2950613.png)